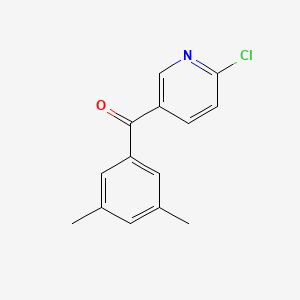

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

CAS No.: 1187169-87-4

Cat. No.: VC2657471

Molecular Formula: C14H12ClNO

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187169-87-4 |

|---|---|

| Molecular Formula | C14H12ClNO |

| Molecular Weight | 245.7 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)-(3,5-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C14H12ClNO/c1-9-5-10(2)7-12(6-9)14(17)11-3-4-13(15)16-8-11/h3-8H,1-2H3 |

| Standard InChI Key | NYVVPTXLNPDLCW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C |

Introduction

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is a heterocyclic organic compound with the molecular formula C14H12ClNO and a molecular weight of 245.7 g/mol . It is a derivative of pyridine, featuring a chloro group at the 2-position and a 3,5-dimethylbenzoyl group at the 5-position. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis.

Synthesis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

The synthesis of this compound typically involves the reaction of 2-chloropyridine with 3,5-dimethylbenzoyl chloride using established organic synthesis techniques. The reaction is straightforward and can be performed with commercially available starting materials.

Synthesis Reaction

| Reactants | Conditions | Product |

|---|---|---|

| 2-Chloropyridine, 3,5-Dimethylbenzoyl Chloride | Organic Solvent, Catalyst (if needed) | 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine |

Potential Applications

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Antimicrobial and Anticancer Activities |

| Organic Synthesis | Intermediate for Complex Molecules |

Research Findings

Research on 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is focused on elucidating its specific molecular targets and pathways, especially in biological contexts. It may interact with enzymes or receptors, modulating biochemical pathways involved in various physiological processes.

Ongoing Research

-

Biological Interactions: Studies aim to understand how this compound interacts with cellular targets to modulate physiological processes.

-

Therapeutic Potential: Investigations into its antimicrobial and anticancer properties are ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume